molecular formula C10H6N2OS2 B2394863 5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole CAS No. 1211201-45-4

5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole

Cat. No.: B2394863
CAS No.: 1211201-45-4
M. Wt: 234.29
InChI Key: NGCIOQSNFFERRW-UHFFFAOYSA-N
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Description

5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole is a heterocyclic compound that combines three distinct rings: a thiophene ring, a thiazole ring, and an isoxazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple heteroatoms (sulfur, nitrogen, and oxygen) within its structure contributes to its unique chemical properties and reactivity.

Scientific Research Applications

5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole typically involves the construction of each ring system followed by their subsequent coupling. One common approach is to start with the synthesis of the thiazole ring, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors. The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

The isoxazole ring can be constructed through the reaction of aldehydes with primary nitro compounds, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives . The final step involves the coupling of these ring systems under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of microwave-assisted synthesis, which has been reported to enhance reaction rates and improve product yields . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced heterocyclic rings with altered electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole is unique due to the combination of three distinct heterocyclic rings within a single molecule

Properties

IUPAC Name

5-(2-thiophen-2-yl-1,3-thiazol-5-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS2/c1-2-8(14-5-1)10-11-6-9(15-10)7-3-4-12-13-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCIOQSNFFERRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(S2)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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